![molecular formula C13H15NO B1324203 7-Oxo-7-phenylheptanenitrile CAS No. 39755-14-1](/img/structure/B1324203.png)
7-Oxo-7-phenylheptanenitrile
Overview
Description
7-Oxo-7-phenylheptanenitrile is a chemical compound used in scientific research . Its unique properties make it suitable for various applications, such as drug synthesis and material science.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.1±0.1 g/cm3, boiling point of 396.0±25.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, enthalpy of vaporization of 68.2±3.0 kJ/mol, flash point of 207.4±19.7 °C, and index of refraction of 1.528 .Scientific Research Applications
Oxidation and Oxygenation Studies
- Oxygenation of Organic Sulfides: Research on the oxidation of para-substituted phenyl methyl sulfides using oxo(salen)iron complexes in acetonitrile reveals insights into the oxidation process, indicating the potential utility of similar compounds in oxidative transformations (Sivasubramanian et al., 2002).
Antimicrobial Applications
- Potential Antimicrobial Agents: Novel compounds, including oxazine bearing pyridine scaffold, have been synthesized and analyzed for antimicrobial activity against various bacterial and fungal strains. This suggests that compounds with structures similar to 7-Oxo-7-phenylheptanenitrile might have antimicrobial properties (Desai et al., 2017).
Synthesis and Characterization
- Regioselective Benzylic Oxidation: The benzylic oxidation of aromatic abietanes, resulting in 7-oxo products, has been reported. This method is notable for its regioselectivity and high yields, indicating the chemical versatility of such compounds (Kolsi et al., 2017).
- Functionalized Conjugated Enones Synthesis: A base-mediated synthesis of highly functionalized conjugated enones, which includes compounds structurally related to this compound, highlights the potential for creating diverse organic molecules (Singh et al., 2015).
Novel Organic Reactions
- Iron(IV)-Oxo Complex Formation: Studies on high-spin iron(IV)-oxo complexes supported by trigonal nonheme pyrrolide platforms indicate the potential for these compounds in facilitating unique organic reactions (Bigi et al., 2012).
Safety and Hazards
properties
IUPAC Name |
7-oxo-7-phenylheptanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c14-11-7-2-1-6-10-13(15)12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMMCBBHGTZCKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642191 | |
Record name | 7-Oxo-7-phenylheptanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
39755-14-1 | |
Record name | 7-Oxo-7-phenylheptanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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